Home > Products > Screening Compounds P30672 > 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride - 1909327-99-6

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride

Catalog Number: EVT-2533275
CAS Number: 1909327-99-6
Molecular Formula: C9H17Cl3N6
Molecular Weight: 315.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride is a synthetic compound belonging to the purine class of molecules. It is characterized by a purine base structure substituted with a methylamino group and a propyl chain. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology.

Source

The compound can be synthesized through various chemical methods, often involving the modification of existing purine derivatives. It is primarily sourced from chemical suppliers and pharmaceutical companies that specialize in active pharmaceutical ingredients.

Classification

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride is classified as a purine derivative. It may also be categorized under compounds with potential therapeutic effects, particularly in the treatment of neurological disorders.

Synthesis Analysis

Methods

The synthesis of 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride typically involves multi-step reactions that include:

  1. Formation of the Purine Base: Starting with a suitable precursor, such as 2-amino-6-chloropurine, which undergoes nucleophilic substitution.
  2. Alkylation: The introduction of the methylamino group can be achieved through alkylation reactions using methylamine.
  3. Trihydrochloride Salt Formation: The final product is often converted into its trihydrochloride salt form for stability and solubility purposes.

Technical Details

The synthesis process may utilize techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Spectroscopic methods (NMR, IR, and mass spectrometry) are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride features a purine ring system with a methylamino side chain at the propyl position.

Molecular Formula

  • C: 11
  • H: 15
  • N: 5
  • Cl: 3
Chemical Reactions Analysis

Reactions

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride can participate in various chemical reactions typical for amines and purines:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: The trihydrochloride form allows for protonation and deprotonation reactions, influencing solubility and reactivity.
  3. Formation of Derivatives: The primary amine can be further modified to create derivatives with enhanced biological activity.

Technical Details

Reactions are typically monitored using chromatographic techniques, ensuring that products are isolated with high purity.

Mechanism of Action

Process

The mechanism of action for 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride involves interaction with specific receptors or enzymes in biological systems. It may act as an agonist or antagonist depending on the target pathway.

Data

Research indicates that compounds within this class may influence neurotransmitter systems, potentially modulating effects related to cognition and mood regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 185 °C (decomposes)

Chemical Properties

Relevant analyses such as HPLC confirm the purity levels typically exceeding 99%.

Applications

Scientific Uses

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride is primarily utilized in:

  1. Pharmaceutical Research: Investigating its potential therapeutic effects on neurological disorders.
  2. Biochemical Studies: Understanding its interactions within biochemical pathways.
  3. Drug Development: As a lead compound for synthesizing new derivatives with enhanced efficacy or reduced side effects.

This compound represents a significant interest in medicinal chemistry due to its structural properties and potential pharmacological applications.

Synthetic Methodologies and Optimization

Novel Synthetic Routes for N-Alkylated Purine Derivatives

Traditional synthetic approaches for N-alkylated purine derivatives often relied on hazardous reagents like diazomethane or inefficient silver oxide/methyl iodide systems. Recent advancements have enabled safer and more efficient pathways using protected purine phosphoramidites as versatile intermediates. A breakthrough method involves the regioselective alkylation of purine bases using 2'-O-methylriboside-3'-O-phosphoramidite building blocks, which facilitate the assembly of 9-substituted purines without explosive or toxic reagents [7]. This approach employs key intermediates that allow the introduction of diverse alkyl chains, including the 3-(methylamino)propyl group essential for 9-[3-(methylamino)propyl]-9H-purin-6-amine. The reaction proceeds via a nucleophilic displacement mechanism where the purine nitrogen (typically N9) attacks the alkyl halide precursor, 1-chloro-3-(methylamino)propane, under anhydrous conditions. Critical parameters include:

  • Temperature control: Maintaining −20°C to 0°C during nucleoside protection
  • Solvent selection: Anhydrous acetonitrile or tetrahydrofuran to prevent hydrolysis
  • Catalyst use: Trimethylsilyl triflate for enhanced phosphoramidite reactivity [7]

Table 1: Comparative Analysis of Alkylation Methods for Purine Derivatives

MethodReagentYield (%)Regioselectivity (N9:N7 Ratio)
TraditionalDiazomethane40-558:2
Silver-mediatedAg₂O/CH₃I60-709:1
Phosphoramidite RouteProtected riboside/alkyl halide85-92>99:1

This methodology significantly reduces side products like N7-alkylated isomers and enables gram-scale production of the target intermediate with >90% purity [7].

Regioselective Alkylation Strategies for 9H-Purin-6-amine Scaffolds

Achieving exclusive N9 alkylation in 6-aminopurine systems presents challenges due to tautomeric equilibria and similar nucleophilicity at N7 and N3 positions. The predominant 9H-tautomer (80-85% abundance) enables kinetic control strategies where the alkylation site is governed by:

  • Electronic effects: N9 exhibits higher electron density in 6-aminopurine tautomers
  • Steric directionality: Bulky 6-amino group hinders N7 approach
  • Metal coordination: Potassium carbonate in dimethylformamide selectively activates the N9 position [5]

Advanced structural characterization using ¹H-¹⁵N HMBC NMR and X-ray crystallography confirms that alkylation of 6-chloro-8-(4-fluorophenyl)purine derivatives under anhydrous potassium carbonate in dimethylformamide yields exclusive N9-benzylation products. Nuclear Overhauser effect spectroscopy (NOESY) reveals characteristic cross-peaks between the N-CH₂ protons of the propyl chain and purine H8 (δ 8.2–8.5 ppm), providing diagnostic evidence for N9 substitution [5]. When employing 3-(methylamino)propyl bromide, this method achieves >98% regioselectivity at N9, with the 6-amino group protected as a tert-butoxycarbonyl derivative to prevent competing alkylation. Temperature optimization at 50–60°C further suppresses N3-alkylation byproducts (<0.5%) [3] [5].

Trihydrochloride Salt Formation: Solvent Systems and Crystallization Techniques

Conversion of the free base 9-[3-(methylamino)propyl]-9H-purin-6-amine to its trihydrochloride salt necessitates precise stoichiometric and crystallization control due to the compound's polybasic nature. The tertiary amine in the propyl chain and two purine ring nitrogens (N1 and N3) can potentially protonate, but experimental data indicates selective salt formation at:

  • The primary alkylamine (-NH-CH₃)
  • The purine N1 position
  • The purine N3 position [1]

Optimal salt formation employs hydrogen chloride gas saturation in cold (−10°C) dichloromethane-methanol (8:2 v/v) solutions of the free base, followed by anti-solvent crystallization using diethyl ether. Critical parameters include:

  • Stoichiometry: 1:3 molar ratio (free base:HCl)
  • Solvent polarity: Dielectric constant >30 for complete ionization
  • Crystallization triggers: Water activity >0.6 for hydrate stabilization [3]

Table 2: Solvent Systems for Trihydrochloride Crystallization

Solvent CombinationSalt Purity (%)Crystal HabitStorage Stability (25°C/60% RH)
Dichloromethane/methanol99.5Needles>24 months
Tetrahydrofuran97.2Agglomerates6 months
Acetonitrile/water98.9Plates12 months

The trihydrochloride salt demonstrates hygroscopicity below 30% relative humidity but forms a stable monohydrate above this threshold. Differential scanning calorimetry reveals an endotherm at 158–162°C corresponding to hydrate decomposition, followed by salt melting at 228–232°C with decomposition [1] [8]. Cold-chain storage (2–8°C) is recommended for long-term stability due to the compound's susceptibility to oxidative deamination at tertiary amine sites under thermal stress [1].

Green Chemistry Approaches for Reducing Byproduct Formation

Conventional purine alkylation generates halogenated byproducts and heavy metal residues, but recent methodologies address these issues through:A. Solvent Reduction Strategies

  • Microwave-assisted synthesis: Reduces reaction times from 48 hours to 15–30 minutes, decreasing solvent use by 80%
  • Rotary evaporation optimization: Hybrid vacuum systems with eco-chill condensers recover >95% dimethylformamide for reuse [8]

B. Alternative Methylating ReagentsReplacement of methyl iodide with dimethyl carbonate in N-methylation steps:

  • Conditions: 160–180°C, 15 bar CO₂ pressure
  • Byproduct reduction: Methanol (recyclable) vs. carcinogenic methyl halides
  • Yield improvement: 88% vs. 72% with methyl iodide [7]

C. Catalytic RecyclingBiphasic water/dichloromethane systems with phase-transfer catalysts (Aliquat 336):

  • Catalyst loading: 5 mol%
  • Turnover number: >40 cycles without significant activity loss
  • E-factor reduction: 18.7 to 2.3 (kg waste/kg product) [7]

These approaches collectively reduce the process mass intensity by 65% and eliminate persistent bioaccumulative toxins from classical alkylation routes. Life cycle assessment confirms a 55% reduction in cumulative energy demand compared to silver-mediated methodologies [7] [8]. The trihydrochloride salt synthesis now achieves atom economies exceeding 90% by integrating direct crystallization from reaction mixtures without intermediate isolations, setting new sustainability benchmarks for complex purine pharmaceuticals.

Properties

CAS Number

1909327-99-6

Product Name

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride

IUPAC Name

9-[3-(methylamino)propyl]purin-6-amine;trihydrochloride

Molecular Formula

C9H17Cl3N6

Molecular Weight

315.63

InChI

InChI=1S/C9H14N6.3ClH/c1-11-3-2-4-15-6-14-7-8(10)12-5-13-9(7)15;;;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);3*1H

InChI Key

XZQHVRKRAZJWMZ-UHFFFAOYSA-N

SMILES

CNCCCN1C=NC2=C(N=CN=C21)N.Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.